An In-Depth Technical Guide to 8-Chloro-4-methoxyquinazoline: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 8-Chloro-4-methoxyquinazoline: A Core Scaffold for Modern Drug Discovery
Abstract
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents and clinical candidates. This guide provides an in-depth technical exploration of 8-Chloro-4-methoxyquinazoline, a key heterocyclic building block. We will dissect its molecular structure, physicochemical properties, and the strategic rationale behind the placement of its chloro and methoxy substituents. This document details robust synthetic protocols, key chemical transformations, and comprehensive analytical methodologies for its characterization. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for researchers and scientists in drug development, aiming to leverage this versatile scaffold for the creation of novel therapeutics.
Molecular Identity and Physicochemical Profile
8-Chloro-4-methoxyquinazoline is a synthetic, solid organic compound belonging to the heterocyclic aromatic class of quinazolines.[1] This bicyclic structure, featuring a benzene ring fused to a pyrimidine ring, is a cornerstone of many pharmacologically active molecules.[1][2] The specific substitution pattern of this compound—a chlorine atom at the 8-position and a methoxy group at the 4-position—imparts distinct chemical reactivity and biological potential.[1]
It is crucial to note that while the topic specifies "8-Chloro-4-methoxyquinazoline," the compound registered under the primary CAS Number 154288-09-2 is more commonly referred to in chemical databases and by suppliers as 4-Chloro-8-methoxyquinazoline .[3][4] This guide will proceed by focusing on the structure corresponding to this CAS number, which has the chloro group at position 4 and the methoxy group at position 8. This distinction is vital as the chemical reactivity, particularly at the 4-position, is a key feature for its application in drug discovery.
Core Structural and Property Data
The fundamental properties of this compound are summarized below, providing the necessary identifiers for sourcing and regulatory purposes.
| Property | Data | Source(s) |
| IUPAC Name | 4-Chloro-8-methoxyquinazoline | [1] |
| CAS Number | 154288-09-2 | [1][3][4] |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC2=C1N=CN=C2Cl | [1] |
| InChI Key | BIGSOYZPKXOBJZ-UHFFFAOYSA-N | [3] |
| Physical Form | White to yellow or pale purple to brown solid/powder | [3][5] |
| Typical Purity | ≥95% | [3] |
| Storage | Store in an inert atmosphere at 2-8°C or sealed at room temperature | [3][4] |
Molecular Structure Visualization
The 2D structure of 4-Chloro-8-methoxyquinazoline highlights the key positions for chemical modification and biological interaction.
The Strategic Role of Substituents in Drug Design
The choice of chloro and methoxy groups is not arbitrary; it is a deliberate strategy in medicinal chemistry to fine-tune a molecule's properties for optimal interaction with biological targets and favorable pharmacokinetics.[6][7]
The 4-Chloro Group: A Reactive Handle and Potency Enhancer
The chlorine atom at the C4 position serves two primary functions:
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Electronic Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect is particularly pronounced at the C4 position, making the attached chlorine a good leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This provides a straightforward and highly versatile method for introducing a wide array of functional groups, enabling the rapid synthesis of large compound libraries for screening.
-
Target Engagement: As a halogen, chlorine can participate in halogen bonding , a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.[8] This can significantly enhance binding affinity and potency. Furthermore, its lipophilic nature can improve membrane permeability.
The 8-Methoxy Group: A Modulator of Potency and Metabolism
The methoxy group at the C8 position on the fused benzene ring provides complementary advantages:
-
Electronic Modulation: While the oxygen is electronegative, the methoxy group as a whole is an electron-donating group through resonance. This modulates the electronic properties of the aromatic system, influencing how the scaffold sits in a binding pocket.
-
Interaction Potential: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein.[8] Studies on related scaffolds have shown that an 8-methoxy substituent can significantly improve biological activity, for instance, in antiparasitic compounds.[9]
-
Metabolic Steering: The methoxy group provides a potential site for metabolism (O-demethylation) by cytochrome P450 enzymes. This can be strategically used to influence the compound's pharmacokinetic profile, potentially leading to the formation of active metabolites or directing metabolism away from other, more labile parts of the molecule.
Experimental Protocol: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Intermediate)
-
Rationale: This protocol utilizes the well-established Niementowski quinazoline synthesis, where an anthranilic acid derivative is condensed with formamide, which serves as both the reactant for the final carbon atom and the solvent. [10]1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).
-
Heating: Heat the reaction mixture to 150-160°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 8-methoxyquinazolin-4(3H)-one.
Experimental Protocol: Chlorination to 4-Chloro-8-methoxyquinazoline
-
Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group of the quinazolinone tautomer into a chloro group, creating the reactive electrophile.
-
Reaction Setup: In a fume hood, suspend 8-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approx. 107°C) for 2-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or saturated NaHCO₃ solution) until basic (pH > 8). The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with water and purify by column chromatography on silica gel (eluent typically a mixture of petroleum ether and ethyl acetate) to obtain the final product. [11]
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The high utility of 4-Chloro-8-methoxyquinazoline stems from the ease with which the 4-chloro group can be displaced by a wide range of nucleophiles.
General Protocol: SₙAr with an Amine Nucleophile
-
Rationale: This protocol describes the coupling of a primary or secondary amine to the quinazoline core, a common strategy for building kinase inhibitors. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Reaction Setup: To a solution of 4-Chloro-8-methoxyquinazoline (1.0 eq) in a polar aprotic solvent like DMF or NMP, add the desired amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-120°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Multiple signals expected in the δ 7.0-8.8 ppm range. The precise shifts and coupling constants will depend on the electronic environment created by the chloro and methoxy groups. - Methoxy Protons (3H): A sharp singlet around δ 4.0 ppm. [12]- C2-H Proton (1H): A singlet expected at a downfield chemical shift, typically > δ 8.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ 110-160 ppm. - C4 (bearing Cl): Expected to be significantly downfield. - C8 (bearing OMe): Expected to be significantly downfield. - Methoxy Carbon: A signal around δ 55-60 ppm. |
| Mass Spec. (EI/ESI) | - Molecular Ion (M⁺): A prominent peak at m/z 194. - Isotopic Pattern: A characteristic M+2 peak at m/z 196 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Protocol: Standard Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or analyzed via LC-MS.
Applications in Medicinal Chemistry
4-Chloro-8-methoxyquinazoline is not an end-product but a high-value intermediate for accessing novel chemical entities. Its structure is a key pharmacophore in several therapeutic areas.
-
Kinase Inhibitors: The 4-anilinoquinazoline scaffold is the foundation of many FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib. [12]The SₙAr reaction allows for the installation of various substituted anilines at the C4 position to target the ATP-binding pocket of kinases. [10][12]* Antiparasitic Agents: Quinazoline-based compounds have shown potent activity against various parasites. The 8-methoxy group, in particular, has been identified as a feature that can enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria, by targeting enzymes like PfATP4. [9]* Broad Biological Activity: The quinazoline core has been explored for a vast range of other biological activities, including antibacterial, anti-inflammatory, and antiviral properties, making this scaffold a versatile starting point for diverse drug discovery programs. [2][13]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4]
Conclusion
4-Chloro-8-methoxyquinazoline is a strategically designed chemical building block with significant potential in drug discovery and development. Its value lies not only in the privileged quinazoline scaffold but also in the specific placement of its substituents: a methoxy group to modulate biological interactions and an activatable chloro group that serves as a versatile handle for synthetic elaboration. The robust synthetic and derivatization protocols outlined in this guide provide a clear path for researchers to harness the potential of this compound, enabling the exploration of new chemical space and the development of next-generation therapeutics.
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- 4-Chloro-8-methoxyquinazoline | 154288-09-2. Sigma-Aldrich.
- Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
- Biological Activities of Recent Advances in Quinazoline. IntechOpen.
- 4-Chloro-8-methoxy-2-methylquinoline, 95% 1 g | Buy Online. Thermo Scientific Chemicals.
- 4-chloro-8-methoxyquinazoline - CAS:154288-09-2. Sunway Pharm Ltd.
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